Oxazolo[5,4-B]pyridine

Analgesic Antinociceptive Pain

Choose this specific [5,4-b] regioisomer for your drug discovery program. Differentiated from [4,5-b], this fusion pattern provides 3-5x oral analgesic potency (ED50=5.6 mg/kg) and is validated in clinical PET tracers such as MK-3328 (IC50=10.5 nM) for Alzheimer's imaging. High quantum yields (φ≈0.70-0.82) also support OLED and sensor applications. Accept no substitutes—incorrect isomers invalidate SAR studies and compromise target engagement.

Molecular Formula C6H4N2O
Molecular Weight 120.11 g/mol
CAS No. 273-62-1
Cat. No. B1602731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxazolo[5,4-B]pyridine
CAS273-62-1
Molecular FormulaC6H4N2O
Molecular Weight120.11 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)OC=N2
InChIInChI=1S/C6H4N2O/c1-2-5-6(7-3-1)9-4-8-5/h1-4H
InChIKeyBFPLMTPHDFFMTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxazolo[5,4-b]pyridine (CAS 273-62-1): Fused Heterocyclic Scaffold with Regioisomer-Dependent Biological Activity


Oxazolo[5,4-b]pyridine (CAS 273-62-1) is a planar, bicyclic heteroaromatic compound formed by the fusion of an oxazole ring to a pyridine ring [1]. With a molecular formula of C6H4N2O and a molecular weight of 120.11 g/mol, it is a solid at ambient temperature with a predicted boiling point of 199.2±13.0 °C . The [5,4-b] ring fusion pattern distinguishes it from its regioisomer, oxazolo[4,5-b]pyridine, and this positional difference in the nitrogen atom placement fundamentally alters the compound's electronic distribution, reactivity, and biological target engagement [2]. This scaffold serves as a privileged structure in medicinal chemistry, with its derivatives exhibiting a range of activities including antinociceptive, anti-inflammatory, and amyloid-binding properties [3].

Oxazolo[5,4-b]pyridine Procurement: Why Regioisomer Substitution Is Not a Viable Option


The seemingly minor structural difference between oxazolo[5,4-b]pyridine and its [4,5-b] regioisomer—the position of the nitrogen atom in the fused ring system—has profound consequences for biological activity and material properties. Direct comparative studies have demonstrated that oxazolo[5,4-b]pyridin-2(1H)-one derivatives exhibit significantly greater analgesic activity than their oxazolo[4,5-b]pyridin-2(3H)-one counterparts, with the difference attributed to altered metabolic stability and target binding [1]. Similarly, in β-amyloid fibrillization assays, oxazolo[5,4-b]pyridine derivatives show distinct potency profiles that are not mirrored by the [4,5-b] series [2]. Furthermore, the photophysical properties of bis-oxazolo[5,4-b]pyridine derivatives, including high quantum yields (φ ≈ 0.70–0.82), are a direct consequence of the specific [5,4-b] ring fusion and its extended conjugation [3]. Substituting an incorrect regioisomer would therefore invalidate any structure-activity relationship (SAR) study, compromise a drug discovery program, or yield non-functional materials.

Quantitative Differentiation of Oxazolo[5,4-b]pyridine: Evidence-Based Comparator Analysis


Analgesic Potency of Oxazolo[5,4-b]pyridine Derivatives Outperforms [4,5-b] Regioisomers

In a direct comparative study, N-substituted oxazolo[5,4-b]pyridin-2(1H)-one derivatives exhibited significantly greater analgesic activity than their oxazolo[4,5-b]pyridin-2(3H)-one analogs [1]. The most potent compound, 3b (1-[[4-(4-fluorophenyl)-1-piperazinyl]propyl]oxazolo[5,4-b]pyridin-2(1H)-one), demonstrated ED50 values of 5.6 mg/kg (oral) in mice and 0.5 mg/kg (oral) in rats [1]. In contrast, the corresponding oxazolo[4,5-b]pyridine series showed significantly higher ED50 values (i.e., lower potency), with typical ED50 values in the range of 15-26 mg/kg (oral) in mice [2].

Analgesic Antinociceptive Pain

Superior β-Amyloid Fibrillization Inhibition by Oxazolo[5,4-b]pyridine Derivatives

In a study comparing thiazolo[5,4-b]pyridine and oxazolo[5,4-b]pyridine derivatives, select oxazolo[5,4-b]pyridines demonstrated potent inhibition of Aβ42 fibril formation [1]. While the thiazolo[5,4-b]pyridine series showed IC50 values ranging from 0.23 to 4.5 μM, the most potent oxazolo[5,4-b]pyridine derivative (1b) achieved an IC50 of 0.23 μM, and another (1k) an IC50 of 0.50 μM, both surpassing the activity of the reference compound curcumin (IC50 = 0.80 μM) [1]. Furthermore, a specific derivative, MK-3328 (17b), a 5-fluoro-2-aryloxazolo[5,4-b]pyridine, exhibited an exceptionally high binding affinity for β-amyloid plaques with an IC50 of 10.5 nM in competition binding assays using human Alzheimer's disease brain homogenates [2].

Alzheimer's disease Amyloid Fibrillization

High Quantum Yield Fluorophores from Bis-Oxazolo[5,4-b]pyridine Derivatives

Symmetrical conjugated 2,2'-bisoxazolo[5,4-b]pyridines, featuring two oxazolo[5,4-b]pyridine rings, exhibit exceptionally high fluorescence quantum yields (φ ≈ 0.70–0.82) [1]. These values significantly exceed the quantum yield of the well-known fluorescence standard quinine sulfate (φ ≈ 0.55) [1]. The high quantum yields are attributed to the rigid, planar structure of the [5,4-b] ring system, which promotes efficient π-π* electronic transitions and minimizes non-radiative decay pathways [2].

Fluorescence Photophysics Materials

Improved Synthetic Accessibility via One-Pot Carboxylic Derivative Formation

A recent one-step method for synthesizing carboxylic derivatives of oxazolo[5,4-b]pyridine has been optimized to achieve high yields and purity, overcoming limitations of previous multi-step syntheses that suffered from severe reaction conditions and low yields [1]. This method utilizes the acylation of 3-aminopyridine-2(1H)-ones with cyclic anhydrides of dicarboxylic acids, leading to an intramolecular cyclization that efficiently forms the oxazolo[5,4-b]pyridine core [1]. While specific comparative yield data against other methods are not provided in the source, the innovation lies in the streamlined, high-yielding process that enables the rapid generation of diverse compound libraries with an aliphatic carboxylic linker for further functionalization [1].

Synthesis Medicinal Chemistry Library

Oxazolo[5,4-b]pyridine: High-Impact Application Scenarios Based on Verified Differential Data


Development of Non-Opioid Analgesics with Superior In Vivo Potency

Researchers seeking a privileged scaffold for potent, non-opioid analgesics should prioritize oxazolo[5,4-b]pyridine derivatives. As demonstrated by compound 3b (ED50 = 5.6 mg/kg in mice and 0.5 mg/kg in rats), this scaffold provides a 3- to 5-fold improvement in oral analgesic potency compared to its [4,5-b] regioisomer [1]. This evidence supports the use of oxazolo[5,4-b]pyridine as a starting point for developing safer pain therapeutics with reduced risk of opioid-related side effects and gastrointestinal toxicity [1].

Development of High-Affinity PET Tracers for Alzheimer's Disease Imaging

For imaging scientists and clinical researchers focused on Alzheimer's disease, 5-fluoro-2-aryloxazolo[5,4-b]pyridine derivatives, such as MK-3328, represent a validated chemical series for developing β-amyloid PET tracers. MK-3328 exhibits a high binding affinity for β-amyloid plaques (IC50 = 10.5 nM) and has been successfully radiolabeled and advanced to clinical studies [2]. This established precedent provides a strong rationale for procuring oxazolo[5,4-b]pyridine as a core building block for new PET tracer programs.

Design of High-Performance Blue-Emitting Fluorophores and Optical Materials

Material scientists and analytical chemists requiring efficient fluorophores should consider symmetrical 2,2'-bisoxazolo[5,4-b]pyridines. These compounds have been shown to possess exceptionally high fluorescence quantum yields (φ ≈ 0.70–0.82), surpassing the standard quinine sulfate (φ ≈ 0.55) [3]. Their robust photophysical properties, including large Stokes shifts (83–128 nm) and stable blue emission, make them ideal candidates for use in organic light-emitting diodes (OLEDs), fluorescent sensors, and bioimaging applications [3].

Rapid Generation of Focused Compound Libraries for Anti-Inflammatory Drug Discovery

Medicinal chemists building libraries for anti-inflammatory or anticancer screening can leverage the recently optimized one-step synthesis of oxazolo[5,4-b]pyridine carboxylic derivatives. This method provides efficient access to a diverse set of compounds with a functionalizable linker, enabling rapid exploration of structure-activity relationships [4]. The improved synthetic route reduces the time and cost associated with generating novel chemical matter, thereby accelerating hit-to-lead campaigns [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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